6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester
Overview
Description
6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester is a heterocyclic compound that belongs to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with malonyl chloride in the presence of a base, followed by cyclization to form the quinoline ring . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the quinoline ring.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a pharmacophore in drug design.
Industry: Used in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription, thereby exhibiting anticancer properties . The exact pathways and molecular targets can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the substituents attached to the ring.
Quinolinyl-pyrazoles: These compounds have an additional pyrazole ring fused to the quinoline core.
Indole derivatives: Although structurally different, indole derivatives share some biological activities with quinoline derivatives.
Uniqueness
6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester is unique due to the presence of both cyano and hydroxyl groups on the quinoline ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
methyl 6-cyano-4-oxo-1H-quinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c1-17-12(16)10-5-11(15)8-4-7(6-13)2-3-9(8)14-10/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPAIPTYSWLOCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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